molecular formula C5H9N3 B14020387 N,N-dimethyl-1H-imidazol-5-amine

N,N-dimethyl-1H-imidazol-5-amine

Cat. No.: B14020387
M. Wt: 111.15 g/mol
InChI Key: NVFFDPHSQRRFKK-UHFFFAOYSA-N
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Description

N,N-dimethyl-1H-imidazol-5-amine: is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This compound is characterized by the presence of two methyl groups attached to the nitrogen atom at the 1-position and an amine group at the 5-position of the imidazole ring. It is a versatile compound with significant applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Cyclization of Amido-Nitriles: One of the common methods for synthesizing N,N-dimethyl-1H-imidazol-5-amine involves the cyclization of amido-nitriles.

    Intramolecular Cyclization: Another method involves the intramolecular cyclization of amines followed by elimination and aromatization.

Industrial Production Methods: Industrial production of this compound often involves large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The choice of catalyst and reaction conditions can vary depending on the desired substitution pattern and functional group compatibility.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N,N-dimethyl-1H-imidazol-5-amine can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions typically result in the formation of imidazole N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced imidazole derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the imidazole ring are replaced by other groups. Common reagents for these reactions include halogens and organometallic compounds.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, organometallic compounds.

Major Products:

    Oxidation: Imidazole N-oxides.

    Reduction: Reduced imidazole derivatives.

    Substitution: Various substituted imidazole derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of N,N-dimethyl-1H-imidazol-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, depending on its structure and the nature of the interaction. The pathways involved often include binding to active sites or allosteric sites on the target molecules, leading to changes in their activity and function .

Comparison with Similar Compounds

    1H-imidazole: The parent compound of the imidazole family, lacking the dimethyl and amine substitutions.

    N-methyl-1H-imidazole: Similar to N,N-dimethyl-1H-imidazol-5-amine but with only one methyl group attached to the nitrogen atom.

    1H-imidazole-4-amine: An imidazole derivative with an amine group at the 4-position instead of the 5-position.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of two methyl groups and an amine group at specific positions on the imidazole ring allows for unique interactions with molecular targets and distinct reactivity in chemical reactions .

Properties

Molecular Formula

C5H9N3

Molecular Weight

111.15 g/mol

IUPAC Name

N,N-dimethyl-1H-imidazol-5-amine

InChI

InChI=1S/C5H9N3/c1-8(2)5-3-6-4-7-5/h3-4H,1-2H3,(H,6,7)

InChI Key

NVFFDPHSQRRFKK-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CN=CN1

Origin of Product

United States

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